molecular formula C11H7BrO3 B8657501 3-(Bromoacetyl)-4H-1-benzopyran-4-one CAS No. 61676-01-5

3-(Bromoacetyl)-4H-1-benzopyran-4-one

Cat. No.: B8657501
CAS No.: 61676-01-5
M. Wt: 267.07 g/mol
InChI Key: XPRBCTJKFPUOAF-UHFFFAOYSA-N
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Description

Contextualization within Chromone (B188151) Chemistry

3-(Bromoacetyl)-4H-1-benzopyran-4-one belongs to the chromone class of compounds. Chromones, also known as 1,4-benzopyrones, are characterized by a core structure consisting of a benzene (B151609) ring fused to a γ-pyrone ring (a benzopyran with a ketone group on the pyran ring). ijrar.orgwikipedia.orgijmrset.com This scaffold is ubiquitous in the plant kingdom and is a core component of naturally occurring compounds like flavonoids. ijmrset.comijrpc.com

The chromone nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast array of pharmacological properties. ijrpc.comnih.gov Molecules containing the chromone core have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. ijrar.orgnih.govresearchgate.net The structural rigidity and synthetic accessibility of the chromone framework make it an attractive starting point for the design and synthesis of novel bioactive molecules. ijrpc.com

Significance of 3-Substituted Chromones in Chemical Biology

The substitution pattern on the chromone ring plays a crucial role in determining the biological activity of its derivatives. The C-3 position, in particular, has been a major focus of synthetic modification to explore and enhance pharmacological potential. 3-Substituted benzopyran-4-one derivatives have been identified as promising candidates for anticancer agents through biological screening on various cancer cell lines. mdpi.com

For instance, 3-formylchromones, which feature a reactive aldehyde group at the C-3 position, are highly functionalized molecules that can act as Michael acceptors. researchgate.net This reactivity allows them to be used as versatile synthons for the creation of more complex heterocyclic systems. researchgate.net Research has shown that derivatives of 3-formylchromone can exhibit tumor cell-specific cytotoxicity. researchgate.net The strategic modification at this position is a key approach for developing chromone-based compounds with targeted biological activities. rsc.orgnih.gov

Rationale for Investigating the Bromoacetyl Moiety in Benzopyranone Frameworks

The introduction of a bromoacetyl group (-COCH₂Br) at the C-3 position of the 4H-1-benzopyran-4-one scaffold is a deliberate synthetic strategy. The bromoacetyl moiety is a potent electrophile and an effective alkylating agent due to the presence of the bromine atom, which is a good leaving group, adjacent to a carbonyl group. This inherent reactivity allows the bromoacetyl group to form covalent bonds with various biological nucleophiles, such as the thiol groups of cysteine residues or the imidazole (B134444) groups of histidine residues in proteins.

This ability to act as a covalent modifier is of significant interest in drug discovery. Covalent inhibitors can offer advantages such as increased potency, longer duration of action, and high specificity for their biological targets. The combination of the biologically active chromone nucleus with the reactive bromoacetyl functional group provides a powerful tool for designing targeted covalent inhibitors for specific enzymes or receptors implicated in disease pathways. The analogous compound class, 3-(bromoacetyl)coumarins, has been extensively studied as a versatile building block for synthesizing various bioactive heterocyclic scaffolds with demonstrated antiproliferative and antimicrobial activities. nih.govsemanticscholar.orgrsc.org

Overview of Research Trajectories for this compound

The unique structural features of this compound have defined several key areas of scientific investigation. The primary research trajectories for this compound and its derivatives can be summarized as follows:

Synthetic Chemistry: A major focus is on leveraging this compound as a versatile starting material. Its reactive bromoacetyl group facilitates reactions with a wide range of nucleophiles to construct novel, complex heterocyclic systems. This parallels the extensive use of 3-(bromoacetyl)coumarins in synthesizing five- and six-membered heterocyclic rings like pyrazoles, thiazoles, and pyridines. nih.govrsc.org

Medicinal Chemistry and Pharmacological Screening: A significant research effort is directed towards the synthesis of libraries of derivatives based on the this compound scaffold. These new compounds are then subjected to extensive biological screening to evaluate their potential as therapeutic agents. The screening covers a broad range of activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, reflecting the known pharmacological profile of the parent chromone class. nih.govresearchgate.net

Biochemical and Mechanistic Studies: For derivatives that show promising biological activity, subsequent research aims to elucidate their mechanism of action. Given the presence of the reactive bromoacetyl group, a key area of investigation is determining whether these compounds act as covalent inhibitors of specific biological targets, such as enzymes or receptors. These studies are crucial for understanding the structure-activity relationship and for optimizing the design of more potent and selective drug candidates.

The table below summarizes the key research areas and their objectives for this compound.

Research AreaKey ObjectivesRepresentative Activities Investigated
Synthetic Chemistry To use as a building block for novel heterocyclic compounds.Synthesis of fused and substituted chromone derivatives.
Medicinal Chemistry To design and synthesize derivatives with therapeutic potential.Anticancer, antimicrobial, anti-inflammatory. ijrar.orgnih.gov
Biochemical Studies To understand the mechanism of biological action.Enzyme inhibition, covalent modification of proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61676-01-5

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

3-(2-bromoacetyl)chromen-4-one

InChI

InChI=1S/C11H7BrO3/c12-5-9(13)8-6-15-10-4-2-1-3-7(10)11(8)14/h1-4,6H,5H2

InChI Key

XPRBCTJKFPUOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)CBr

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Bromoacetyl 4h 1 Benzopyran 4 One

Retrosynthetic Analysis of 3-(Bromoacetyl)-4H-1-benzopyran-4-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound reveals key disconnections that lead to plausible synthetic routes.

The primary disconnection involves a functional group interconversion (FGI) of the bromoacetyl group back to an acetyl group. This identifies 3-acetyl-4H-1-benzopyran-4-one (3-acetylchromone) as the immediate precursor. The introduction of the bromine atom is a forward-step electrophilic α-bromination reaction.

Further disconnection of the 3-acetylchromone precursor at the C3-acyl bond points to a chromone-3-carboxylic acid derivative or a related synthon, which can be formed through cyclization strategies. A more fundamental disconnection breaks the heterocyclic pyrone ring. This approach leads back to an o-hydroxyacetophenone , which is a common starting material for chromone (B188151) synthesis. The chromone ring is typically constructed by reacting the o-hydroxyacetophenone with a source for the C2 and C3 atoms of the ring, such as acetic anhydride (B1165640) and sodium acetate (B1210297).

Established Synthetic Routes for this compound

The forward synthesis of this compound is predominantly achieved through the modification of a pre-formed chromone scaffold.

Approaches Involving Chromone Precursors

The most common and well-established method for synthesizing this compound involves the direct bromination of 3-acetyl-4H-1-benzopyran-4-one. The synthesis of this key precursor, 3-acetylchromone, typically begins with an appropriate phenol (B47542). The phenol is first acetylated and then undergoes a Fries rearrangement to produce an o-hydroxyacetophenone. The subsequent reaction of the o-hydroxyacetophenone with reagents like acetic anhydride and sodium acetate leads to the formation of the 3-acetylchromone.

Once the 3-acetylchromone is obtained, the final step is the selective bromination at the α-carbon of the acetyl group. This electrophilic substitution is typically achieved using a brominating agent such as molecular bromine (Br₂) in a suitable solvent like glacial acetic acid or chloroform.

Strategies for Direct Introduction of the Bromoacetyl Group

While the functionalization of a 3-acetylchromone precursor is the standard approach, modern synthetic chemistry often seeks more direct methods, such as C-H activation, to streamline synthetic sequences. The direct C-H functionalization at the C3 position of the chromone ring to introduce a bromoacetyl group in a single step is a more advanced and less commonly reported strategy. Such a transformation would likely require a Friedel-Crafts-type acylation with bromoacetyl bromide or a related reagent, potentially mediated by a Lewis acid catalyst. However, the reactivity of the chromone ring and potential side reactions often make the precursor-based route more reliable and higher yielding.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis, particularly the bromination step, is crucial for achieving high yields and purity. Key parameters that can be adjusted include:

Brominating Agent : While molecular bromine is common, other reagents like N-Bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide can offer milder conditions and improved selectivity, potentially reducing the formation of by-products. nsf.govnih.gov

Solvent : The choice of solvent can influence reaction rates and solubility of intermediates. Acetic acid, chloroform, and carbon tetrachloride are frequently used.

Temperature : Bromination reactions are often exothermic. Controlling the temperature, sometimes by performing the reaction at reduced temperatures, is important to minimize side reactions such as polybromination or degradation.

Catalyst : While often not necessary for the α-bromination of a reactive ketone, the use of an acid or base catalyst can sometimes accelerate the reaction by promoting enol or enolate formation.

By carefully controlling these conditions, yields for the bromination of 3-acetylchromone can be optimized to be efficient and produce a high-purity product.

Derivatization Strategies of this compound

The primary utility of this compound in organic synthesis stems from the high reactivity of its bromoacetyl moiety. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. wikipedia.org

Nucleophilic Substitution Reactions at the Bromoacetyl Moiety

The electrophilic carbon of the bromoacetyl group readily reacts with a wide range of nucleophiles, leading to the displacement of the bromide ion. libretexts.org This Sₙ2 reaction is the foundation for constructing a vast array of derivative compounds, especially for the synthesis of fused and substituted heterocyclic systems. masterorganicchemistry.com

Reactions with Nitrogen Nucleophiles: Primary and secondary amines react readily to form α-amino ketones. For example, reaction with various amines can yield N-substituted 3-(aminoacetyl)chromones. libretexts.orgmnstate.edu These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed.

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles are particularly effective in reacting with this compound. The Hantzsch thiazole (B1198619) synthesis is a classic example, where the compound is condensed with a thiourea (B124793) or thioamide to form a 3-(thiazol-4-yl)-4H-1-benzopyran-4-one derivative. nih.govjocpr.com This reaction provides a direct route to chromone-thiazole hybrids. For instance, the reaction with thioacetamide (B46855) yields the corresponding 3-(2-methylthiazol-4-yl) derivative. nih.gov

The table below summarizes some common nucleophilic substitution reactions.

NucleophileReaction TypeProduct ClassExample Product
ThioureaHantzsch Thiazole Synthesis2-Aminothiazolyl Chromones3-(2-Amino-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one
ThioacetamideHantzsch Thiazole Synthesis2-Methylthiazolyl Chromones3-(2-Methyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one
Primary Amine (R-NH₂)Sₙ2 Substitutionα-Amino Ketones3-(Alkylaminoacetyl)-4H-1-benzopyran-4-one
Potassium ThiocyanateSₙ2 Substitutionα-Thiocyanato Ketones3-(Thiocyanatoacetyl)-4H-1-benzopyran-4-one

These derivatization strategies highlight the role of this compound as a key building block for accessing a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Cyclization Reactions Involving the Bromoacetyl Group

The bromoacetyl moiety is an excellent functional group for constructing new heterocyclic rings attached to the chromone core. The α-halo ketone system provides a two-carbon unit that can react with a variety of binucleophiles.

The synthesis of thiazole rings is a well-documented transformation of 3-bromoacetylchromone. The Hantzsch thiazole synthesis, involving the reaction of an α-halo ketone with a thioamide-containing compound, is directly applicable.

The reaction between 3-bromoacetylchromone derivatives and thiourea provides a direct route to 2-amino-4-(chromon-3-yl)thiazoles. nih.gov In this process, the sulfur atom of thiourea first attacks the bromomethyl carbon, followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the aromatic thiazole ring.

Table 1: Synthesis of 3-(2-Aminothiazol-4-yl) Chromone from 3-Bromoacetylchromone nih.gov

Reactant 1Reactant 2ConditionsProduct
3-Bromoacetyl-2,6-dimethylchromoneThioureaAbsolute Alcohol, Reflux3-(2-Amino-thiazol-4-yl)-2,6-dimethylchromone

As mentioned previously (Section 2.3.1.1), while the reaction with hydrazine (B178648) leads to pyrazoles, this occurs through a ring-opening/recyclization of the chromone core rather than a direct cyclization involving only the bromoacetyl group. nih.gov

Intramolecular cyclization reactions require a nucleophilic center to be present elsewhere in the this compound molecule, positioned to allow for a favorable ring-forming reaction with the bromoacetyl group. This could be achieved by starting with a chromone that bears a suitably located hydroxyl, amino, or thiol group, or by first reacting the bromoacetyl group with a nucleophile that contains an additional, temporarily masked, nucleophilic site. While the bromoacetyl group is an ideal electrophilic partner for such cyclizations, specific examples of intramolecular pathways originating from this compound derivatives are not extensively detailed in the surveyed scientific literature.

Modifications of the Benzopyranone Core Structure

The chemical reactivity of this compound allows for various modifications of its core benzopyranone structure. These transformations can be broadly categorized into electrophilic substitutions on the aromatic benzene (B151609) ring and nucleophilic additions or substitutions on the pyranone ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. organic-chemistry.orgwikipedia.org The benzopyranone system in this compound contains a benzene ring fused to the pyranone ring. The reactivity of this benzene moiety towards electrophiles is influenced by the directing effects of the substituents already present.

The pyranone ring as a whole acts as a deactivating group due to the electron-withdrawing nature of the carbonyl group and the ether oxygen. The 3-bromoacetyl group is also strongly electron-withdrawing. Consequently, the benzene ring of this compound is significantly deactivated towards electrophilic attack. byjus.com Such reactions, therefore, require harsh conditions to proceed.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. organic-chemistry.org For a typical chromone ring, electrophilic substitution is expected to occur at the C-6 and C-8 positions, as these are meta to the deactivating ether linkage and carbonyl group. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the cited literature, the general principles of SEAr on deactivated aromatic systems would apply. For instance, nitration would be carried out using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. mdpi.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on the Benzopyranone Core This table is based on general principles of electrophilic aromatic substitution on chromone systems, as specific experimental data for this compound was not available in the search results.

ReactionReagentsExpected Major Products
NitrationHNO₃ / H₂SO₄3-(Bromoacetyl)-6-nitro-4H-1-benzopyran-4-one
BrominationBr₂ / FeBr₃6-Bromo-3-(bromoacetyl)-4H-1-benzopyran-4-one
Friedel-Crafts AcylationRCOCl / AlCl₃6-Acyl-3-(bromoacetyl)-4H-1-benzopyran-4-one
Nucleophilic Additions/Substitutions on the Pyranone Ring

The pyranone ring of 3-substituted chromones is susceptible to nucleophilic attack, particularly at the C-2 position. researchgate.netscielo.brcore.ac.uk The presence of an electron-withdrawing group at the C-3 position, such as the bromoacetyl group, enhances the electrophilicity of the C-2 atom, making it the primary site for nucleophilic addition. researchgate.netresearchgate.net This initial attack often leads to the opening of the pyranone ring, followed by a subsequent ring-closure reaction, a sequence known as a Ring Opening-Ring Closure (RORC) reaction. researchgate.net

The reaction of this compound with various nucleophiles can lead to a diverse range of heterocyclic products. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Nitrogen Nucleophiles: Primary amines, hydrazines, and hydroxylamine (B1172632) readily attack the C-2 position. For example, reaction with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) can lead to the formation of pyrazole (B372694) derivatives fused to the original chromone framework. researchgate.net The initial ring opening is followed by condensation between the nitrogen nucleophile and one of the carbonyl groups of the opened intermediate. scielo.br

Carbon Nucleophiles: Active methylene (B1212753) compounds, such as malononitrile, can also act as nucleophiles. The reaction typically proceeds via a Michael-type addition at the C-2 position, leading to ring opening and subsequent cyclization to form new heterocyclic systems like pyridines. scielo.br A proposed mechanism involves the initial nucleophilic attack of the deprotonated active methylene compound at the C-2 position of the pyranone ring, followed by ring opening and subsequent cyclization and aromatization to yield the final product. acs.orgacs.org

These transformations highlight that direct substitution on the pyranone ring is less common than addition followed by ring transformation. The initial nucleophilic attack is an addition to the C2-C3 double bond, which breaks the aromaticity of the pyranone ring and initiates the RORC cascade.

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including derivatives of this compound, to develop more environmentally benign and efficient methodologies. rsc.org These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org The synthesis of various heterocyclic systems from this compound, such as coumarin-imidazo[1,2-a]pyrimidines, has been shown to be more efficient under microwave heating compared to conventional methods, often resulting in higher yields and significantly shorter reaction times. rsc.org

Similarly, ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance reaction rates. researchgate.net This method has been successfully employed for the synthesis of chromone-based α-aminophosphonates and other derivatives under solvent-free conditions, offering advantages like operational simplicity and high yields. researchgate.netresearchgate.netuniv.kiev.ua

Solvent-Free and Catalyst-Free Conditions: Performing reactions under solvent-free ("neat") conditions or in environmentally benign solvents like water is a cornerstone of green chemistry. Several synthetic procedures involving this compound have been developed to operate under these conditions. For instance, the synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins can be achieved by grinding the reactants together in the presence of a minimal amount of ethanol, under catalyst-free conditions. rsc.org The development of catalyst-free protocols is particularly advantageous as it simplifies purification and avoids the use of often toxic and expensive metal catalysts. lookchem.com

Table 2: Comparison of Green Synthesis Methods for Chromone Derivatives

MethodKey FeaturesAdvantagesExample Application
Microwave-AssistedRapid heating, shorter reaction timesIncreased yields, energy efficiencySynthesis of coumarin-imidazo[1,2-a]pyrimidines rsc.org
Ultrasound-AssistedAcoustic cavitation, enhanced reactivityHigh yields, solvent-free conditions, operational simplicitySynthesis of chromone based α-aminophosphonates researchgate.net
One-Pot MCRsMultiple steps in a single operationAtom economy, reduced waste, time-savingSynthesis of substituted imidazoles rsc.org
Solvent-Free/Catalyst-FreeGrinding, neat reaction conditionsReduced environmental impact, simplified work-upSynthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins rsc.org

Reaction Mechanisms and Mechanistic Organic Chemistry of 3 Bromoacetyl 4h 1 Benzopyran 4 One

Reactivity Profiling of the α-Halo Ketone Functionality

The chemical behavior of 3-(Bromoacetyl)-4H-1-benzopyran-4-one is largely dictated by the presence of the α-bromoacetyl group attached to the C-3 position of the benzopyranone (chromone) ring. This functional group presents multiple reactive sites for nucleophilic attack. The primary sites of electrophilicity are the carbonyl carbon of the acetyl group, the α-carbon bearing the bromine atom, and to a lesser extent, the C-2 and C-4 positions of the pyrone ring. nih.govresearchgate.net

The α-halo ketone moiety is particularly susceptible to nucleophilic substitution reactions. wikipedia.org The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. This inductive effect polarizes the carbon-bromine bond, facilitating the displacement of the bromide ion, which is a good leaving group. nih.gov Consequently, this compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. nih.govnih.gov

The reactivity of α-halo ketones is notably greater than that of corresponding alkyl halides in bimolecular nucleophilic substitution reactions. nih.gov This enhanced reactivity is attributed to the electronic influence of the carbonyl group, which stabilizes the transition state of the SN2 reaction. youtube.com The attack of a nucleophile on the α-carbon can be envisioned as a continuum of a concerted process where the nucleophile forms a bond to the carbon while the carbon-bromine bond is simultaneously broken. youtube.com

Table 1: Electrophilic Sites in this compound and Their Susceptibility to Nucleophilic Attack
Electrophilic SiteDescriptionPrimary Reaction TypeGoverning Factors
α-Carbon (of the bromoacetyl group)Carbon atom directly attached to the bromine.SN2 Nucleophilic SubstitutionInductive effect of the carbonyl group, nature of the nucleophile, and solvent.
Carbonyl Carbon (of the acetyl group)Carbon atom double-bonded to oxygen.Nucleophilic Acyl AdditionSteric hindrance and the electronic nature of the nucleophile.
C-2 Position (of the pyrone ring)Carbon atom adjacent to the ring oxygen.Michael-type Addition (Ring Opening)Strength and nature of the nucleophile, leading to potential ring transformation. researchgate.net
C-4 Position (of the pyrone ring)Carbonyl carbon of the benzopyranone ring.Nucleophilic AdditionLess favorable due to conjugation with the benzene (B151609) ring, but can occur with strong nucleophiles.

Kinetic Studies of Key Transformation Pathways

Kinetic investigations of the reactions of α-halo ketones provide valuable insights into their reaction mechanisms. For this compound, the rate of nucleophilic substitution is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. This is characteristic of an SN2 mechanism. libretexts.org The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Studies on analogous α-halo ketones have shown that the rate of reaction is significantly faster than that of simple alkyl halides. up.ac.za This can be attributed to the stabilization of the SN2 transition state by the adjacent carbonyl group. The p-orbitals of the carbonyl group can overlap with the orbitals of the reacting center in the transition state, delocalizing the developing negative charge and lowering the activation energy. youtube.com

The choice of solvent also plays a crucial role in the kinetics of these reactions. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. mdpi.com Protic solvents can slow down the reaction by forming hydrogen bonds with the nucleophile, thereby reducing its reactivity.

Table 2: Factors Influencing the Rate of SN2 Reactions of this compound
FactorEffect on Reaction RateMechanistic Rationale
NucleophilicityStronger nucleophiles lead to a faster reaction.The rate-determining step involves the attack of the nucleophile. byjus.com
Solvent PolarityPolar aprotic solvents generally accelerate the reaction.Stabilization of the transition state and minimal solvation of the nucleophile. mdpi.com
Leaving Group AbilityBromide is a good leaving group, facilitating the reaction.The C-Br bond is relatively weak and bromide is a stable anion.
Steric HindranceIncreased steric bulk around the α-carbon can slow the reaction.Hinders the backside attack of the nucleophile required for an SN2 mechanism. byjus.com

Computational Mechanistic Elucidation of Reaction Steps

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. mdpi.comrsc.org For this compound, computational studies can model the reaction pathways, identify transition states, and calculate activation energies for various transformations.

DFT calculations on simpler α-halo ketones, such as α-bromoacetophenone, have provided valuable insights that can be extrapolated to the more complex chromone (B188151) derivative. up.ac.za These studies have confirmed that the SN2 pathway for nucleophilic substitution is energetically favorable. The calculations can map out the potential energy surface of the reaction, showing the energy changes as the reactants are converted to products via a transition state. researchgate.net

Furthermore, computational models can explore competing reaction pathways. For instance, in the presence of a strong base, an alternative to direct SN2 substitution is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org DFT calculations can help to determine the relative activation barriers for these competing pathways under different reaction conditions, thereby predicting the major product. up.ac.za

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis can play a significant role in modulating the reactivity and selectivity of reactions involving this compound. Both acid and base catalysis can influence the course of its reactions. For instance, acid catalysis can activate the carbonyl group towards nucleophilic attack by protonating the carbonyl oxygen. libretexts.org

Phase-transfer catalysis (PTC) is a particularly useful technique for reactions involving a nucleophile that is soluble in an aqueous phase and the organic substrate, which is soluble in an organic phase. crdeepjournal.orgphasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.orgnih.gov This method can enhance reaction rates, improve yields, and allow for milder reaction conditions. organic-chemistry.org The use of PTC has been reported for the alkylation of various nucleophiles with α-halo ketones. nih.govnih.gov

Intermediates and Transition States in Derivatization Reactions

The derivatization of this compound proceeds through various transient species, including intermediates and transition states. In the context of SN2 reactions, the key species is the transition state, which is a high-energy, short-lived arrangement of atoms where the nucleophile is partially bonded to the α-carbon and the bromide leaving group is partially detached. wikipedia.org This pentacoordinate carbon transition state is a central feature of the SN2 mechanism. youtube.com

In reactions where the pyrone ring participates, such as in ring-opening and ring-closing sequences, distinct intermediates can be formed. For example, the attack of a strong nucleophile at the C-2 position can lead to the opening of the pyrone ring to form a phenolate (B1203915) intermediate. researchgate.net This intermediate can then undergo further reactions, leading to the formation of new heterocyclic systems. The identification and characterization of such intermediates, often through spectroscopic techniques or trapping experiments, are crucial for a complete understanding of the reaction mechanism. Computational studies are also invaluable in predicting the structures and energies of these transient species. up.ac.zaresearchgate.net

The transition state theory provides a framework for understanding the rates of chemical reactions by considering the properties of the activated complex or transition state. wikipedia.org For the reactions of this compound, the geometry and energy of the transition states dictate the reaction kinetics and selectivity.

Biological Activity Spectrum and in Vitro Efficacy of 3 Bromoacetyl 4h 1 Benzopyran 4 One and Its Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of the 4H-1-benzopyran-4-one skeleton have been shown to inhibit several classes of enzymes, highlighting the therapeutic potential of this chemical scaffold.

The chromone (B188151) framework is a key structural motif in the design of various kinase inhibitors. researchgate.net Studies have shown that modifying this core structure can lead to potent and selective inhibition of specific kinases.

p38 MAP Kinase: A series of 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives were synthesized and assessed for their ability to inhibit p38 MAP kinase. The introduction of an amino group to the pyridyl moiety resulted in compounds with significant inhibitory activity. For instance, one derivative (compound 8a) demonstrated an IC50 value of 17 nM against p38α. Selectivity profiling of two potent inhibitors (8a and 8e) against a panel of 62 different kinases confirmed their high selectivity for p38 isoforms (α and β). acs.org

Protein Kinase CK2: Chromone-2-aminothiazole derivatives have been identified as effective inhibitors of protein kinase CK2, a potential target in cancer therapy. In one study, a series of these hybrid molecules were designed and synthesized, with compound 5i emerging as the most effective CK2 inhibitor, exhibiting an IC50 of 0.08 μM. nih.gov

Src Kinase: In other studies, 4-oxo-4H-1-benzopyran derivatives have demonstrated inhibitory activity against Src kinase, with IC50 values in the range of 52–57 µM. nih.gov

PKB (Akt) Protein: Copper(II) complexes of Schiff base derivatives of 3-formylchromone have been shown to exhibit inhibitory activities against the PKB (Akt) protein. Molecular modeling suggested that these complexes interact with amino acids in both the pleckstrin homology (PH) and the kinase domains of the Akt protein. nih.gov

Derivative ClassTarget KinaseReported IC50
3-(4-Fluorophenyl)-2-(2-aminopyridin-4-yl)chromonesp38α MAP Kinase17 nM (for compound 8a)
Chromone-2-aminothiazole derivativesProtein Kinase CK20.08 µM (for compound 5i)
4-Oxo-4H-1-benzopyran derivativesSrc Kinase52–57 µM
Copper(II) complexes of 3-formylchromone Schiff basesPKB (Akt) ProteinActivity demonstrated

The chromone scaffold has also been utilized in the development of protease inhibitors, particularly targeting viral proteases.

HIV-1 Protease: A study focusing on 2,3-disubstituted chromone derivatives identified compounds with significant anti-HIV activity. Two compounds, 91 and 92, showed potent inhibition of HIV-1 protease with IC50 values of 0.34 μM and 0.65 μM, respectively. nih.gov Another investigation into novel chromone derivatives also evaluated their in vitro inhibitory activity against HIV-1 protease, identifying a dihydroxy-2,3-disubstituted chromone (compound 32) as the most potent, with an IC50 value of 0.34 μM. researchgate.net

Derivative ClassTarget ProteaseReported IC50
2,3-Disubstituted chromonesHIV-1 Protease0.34 µM (compound 91)
7,8-Dihydroxy-2,3-disubstituted chromonesHIV-1 Protease0.34 µM (compound 32)

Beyond kinases and proteases, chromone derivatives have been evaluated against other enzyme systems.

Cyclooxygenase-2 (COX-2): A series of chromone derivatives were assessed as potential inhibitors of the COX-2 enzyme, which is involved in inflammation. Several compounds displayed promising inhibitory activity, with IC50 values ranging from 3.30 to 7.46 µM. Some of these derivatives showed higher selectivity for COX-2 over COX-1 when compared to the standard drug celecoxib (B62257) in the same assay. researchgate.net

Molecular docking studies have provided valuable insights into how these chromone-based inhibitors interact with their target enzymes.

Kinase Interactions: Docking simulations of chromone-based p38α MAP kinase inhibitors suggest they bind to the ATP binding site in a manner similar to other known inhibitors that contain a vicinal 4-fluorophenyl/pyridyl motif. acs.org For PKB (Akt) inhibitors, modeling revealed key interactions between copper-complexed chromone derivatives and amino acids within the kinase domain. nih.gov

Protease Interactions: In the case of HIV-1 protease, molecular docking showed that the 3'-trifluoromethyl phenyl group of a potent chromone inhibitor interacted with a hydrophobic pocket of the enzyme, involving amino acid residues such as Leu23, Val32, and Val82. nih.gov

COX-2 Interactions: Docking of chromone derivatives into the active site of the COX-2 enzyme showed that most of them exhibited good interactions with the amino acids of the active site, comparable to those of the known inhibitor Diclofenac. researchgate.net

In Vitro Receptor Binding Assays

Information regarding the direct interaction of 3-(Bromoacetyl)-4H-1-benzopyran-4-one and its close derivatives with specific receptor classes is less prevalent in the literature compared to enzyme inhibition studies.

Currently, there is a limited amount of specific data from in vitro binding assays detailing the modulatory effects of this compound derivatives on G-Protein Coupled Receptors. While some benzopyran-4-one derivatives have been evaluated for activities related to estrogen receptors, which are nuclear receptors, specific screening against a broad panel of GPCRs is not widely reported in the available literature. nih.gov Further research is required to fully elucidate the potential of this compound class to interact with and modulate GPCR signaling pathways.

Nuclear Receptor Ligand Activity

Derivatives of 4H-1-benzopyran-4-one have been investigated for their ability to interact with and modulate the activity of nuclear receptors, which are critical ligand-activated transcription factors involved in various physiological processes. Research has particularly focused on their potential as estrogen receptor modulators.

Certain 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-one derivatives have been synthesized and evaluated for their antiestrogenic activities. nih.gov In these studies, the compounds' effects were assessed through uterotrophic, antiuterotrophic, and anti-implantation assays in animal models. For instance, the derivative 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one demonstrated a significant antiestrogenic activity of 65%. nih.gov Another compound, 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one, exhibited notable uterotrophic activity. nih.gov These biological activities suggest an interaction with estrogen receptors, positioning these benzopyran-4-one derivatives as potential nonsteroidal estrogen receptor modulators. nih.gov The search for novel ligands for nuclear receptors, including those from natural or synthetic sources, is a promising therapeutic approach for a range of metabolic and inflammatory diseases. mdpi.com

Table 1: Estrogenic/Antiestrogenic Activity of Selected 4H-1-benzopyran-4-one Derivatives

CompoundObserved ActivityPotency/EfficacyReference
2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-oneAntiestrogenic Activity65% nih.gov
2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-oneUterotrophic Activity31% of estradiol nih.gov
3-Benzyl-7-methoxy-4H-1-benzopyran-4-oneUterotrophic Activity87% (based on dry uterine weight gain) nih.gov

Ion Channel Modulation

The benzopyran nucleus is a core structure in compounds known to modulate ion channel activity. Specifically, derivatives of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran have been identified as potassium channel openers (PCOs). nih.gov These compounds are structurally related to cromakalim, a known activator of ATP-sensitive potassium (KATP) channels.

In vitro studies on diversely 4-substituted benzopyran derivatives demonstrated their activity on KATP channels. Their efficacy was measured by their ability to inhibit insulin (B600854) release from rat pancreatic islets and to induce relaxation of rat aorta rings. nih.gov Structure-activity relationship studies revealed that the presence of a strong electron-withdrawing group (such as CN or NO2) on the phenyl ring of the arylthiourea moiety at the 4-position of the benzopyran structure enhanced the inhibitory activity on insulin secretion. nih.gov One particular derivative, R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, was found to be a highly potent inhibitor of insulin release, with radioisotopic investigations confirming that it activated pancreatic KATP channels. nih.gov These findings highlight the potential of the benzopyran scaffold in designing selective ion channel modulators. nih.gov

In Vitro Cellular Pathway Modulation

Apoptosis Induction in Cancer Cell Lines (In Vitro)

The induction of apoptosis, or programmed cell death, in cancer cells is a primary mechanism for many anticancer agents. Derivatives of 3-substituted benzopyran-4-one have shown potential as inducers of apoptosis. nih.gov For example, a hybrid compound of benzopyran-4-one and isoxazole, designated as 5a, was found to mediate anticancer activity by not only inhibiting cancer cell proliferation but also by inducing apoptosis. nih.gov

The pro-apoptotic activity of these compounds is often evaluated across a panel of human cancer cell lines. Studies have demonstrated that certain coumarin-triazole hybrids can induce cellular apoptosis in estrogen-dependent breast cancer (MCF-7) cells. nih.gov The selective induction of apoptosis in cancerous cells while sparing normal cells is a key strategy in cancer therapy. plos.org Research on other heterocyclic compounds has shown that they can induce apoptosis through caspase-dependent pathways, often triggered by an increase in reactive oxygen species (ROS). plos.org The cytotoxic effects of novel synthetic compounds are frequently compared against established chemotherapy drugs to gauge their potential. mdpi.com

Table 2: Pro-apoptotic Activity of Benzopyran-4-one Derivatives and Related Compounds

Compound ClassSpecific Compound ExampleCancer Cell LineObserved EffectReference
Benzopyran-4-one-isoxazole conjugateCompound 5aVarious human cancer cell linesInduction of apoptosis nih.gov
Coumarin-triazole hybridCompound 5hMCF-7 (Breast cancer)Induction of cellular apoptosis nih.gov
Pyrazolo[3,4-b]pyridine derivativeCompound 9aHela (Cervical cancer)IC50 = 2.59 µM mdpi.com
Pyrazolo[3,4-b]pyridine derivativeCompound 14gHCT-116 (Colon cancer)IC50 = 1.98 µM mdpi.com

Cell Cycle Arrest Mechanisms (In Vitro)

In response to cellular stress or DNA damage, cells can activate signaling pathways that lead to cell cycle arrest at specific checkpoints, such as G1 or G2. nih.gov This prevents the proliferation of damaged cells and is a crucial mechanism for anticancer therapies. Multiple molecular pathways can induce this arrest, often involving the modulation of cyclin/Cdk (cyclin-dependent kinase) activity. nih.gov

Autophagy Modulation (In Vitro)

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and cell death. nih.gov The modulation of autophagy is an emerging strategy in cancer therapy. Hypoxia-inducible factor 1-alpha (HIF-1α) is a known inducer of autophagy during ischemia, often by activating the transcription of genes like BNIP3, which regulates the nucleation stage of autophagy. nih.gov

The potential for benzopyran-4-one derivatives to modulate autophagy is an area of ongoing research. The process can be studied in vitro using modulators like chloroquine, which inhibits autophagic flux, or rapamycin, which induces autophagy by inhibiting the mTOR pathway. nih.gov By analyzing key markers at different stages of the autophagic process, the influence of a test compound on this pathway can be determined. nih.gov

Inflammatory Mediator Modulation (In Vitro)

Derivatives of 4H-1-benzopyran-4-one have been investigated for their anti-inflammatory properties, specifically their ability to modulate key inflammatory mediators in vitro. These studies often use cell models such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

A synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was shown to potently downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound also inhibited the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6). nih.gov The underlying mechanism involves the inhibition of key inflammatory signaling pathways such as nuclear factor kappa-B (NF-κB) and activator protein 1 (AP-1). nih.gov Other studies on novel 2-phenyl-4H-chromen-4-one compounds have also confirmed their ability to downregulate NO, IL-6, and TNF-α expression by inhibiting the TLR4/MAPK signaling pathways. nih.gov

Table 3: In Vitro Modulation of Inflammatory Mediators by 4H-1-benzopyran-4-one Derivatives

CompoundMediatorEffectSignaling Pathway ImplicatedReference
5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneNitric Oxide (NO)DownregulatedNF-κB, AP-1, STAT nih.gov
Prostaglandin E2 (PGE2)Downregulated
Interleukin-1β (IL-1β)Expression Suppressed
Tumor Necrosis Factor-α (TNF-α)Expression Suppressed
Interleukin 6 (IL-6)Expression Suppressed
Novel 2-phenyl-4H-chromen-4-one derivative (Compound 8)Nitric Oxide (NO)DownregulatedTLR4/MAPK nih.gov
Interleukin 6 (IL-6)Downregulated
Tumor Necrosis Factor-α (TNF-α)Downregulated

Oxidative Stress Response Modulation (In Vitro)

Coumarin (B35378) and its derivatives, including those related to the this compound structure, have demonstrated notable antioxidant properties in various in vitro assays. researchgate.netjneonatalsurg.com These compounds can mitigate oxidative stress, a condition implicated in numerous degenerative pathologies, by scavenging free radicals and modulating cellular antioxidant defense mechanisms. mdpi.com

The antioxidant capacity of these derivatives is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. jneonatalsurg.commdpi.com For instance, a series of Schiff base-linked coumarin derivatives showed potent antioxidant activity, with compounds 3b (p-methoxy) and 3e (p-hydroxy) displaying IC₅₀ values in DPPH and ABTS assays that were comparable to standard antioxidants. jneonatalsurg.com Another study highlighted a derivative with a phthalimidine substitution that exhibited significant antioxidant activity. sphinxsai.com Research on 4H-pyran derivatives also revealed strong DPPH scavenging and reducing potencies. mdpi.com

In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, benzofuran-2-one derivatives demonstrated an ability to reduce intracellular reactive oxygen species (ROS) levels and protect cells from catechol-induced death. mdpi.com One compound, in particular, was noted for its ability to enhance the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. mdpi.com

Table 1: In Vitro Antioxidant Activity of Selected Coumarin Derivatives
Compound/DerivativeAssayActivity/ResultSource
Schiff base-linked coumarin (3b, p-methoxy)DPPH, ABTSSuperior antioxidant activity, IC₅₀ close to standards jneonatalsurg.com
Schiff base-linked coumarin (3e, p-hydroxy)DPPH, ABTSSuperior antioxidant activity, IC₅₀ close to standards jneonatalsurg.com
3-(bromoacetyl)-2H-chromen-2-one with phthalimidine substitutionDPPHSignificant antioxidant activity sphinxsai.com
4H-pyran derivative (4g)DPPH90.50% scavenging activity at 1 mg/mL mdpi.com
4H-pyran derivative (4j)DPPH88.00% scavenging activity at 1 mg/mL, more efficient than BHT mdpi.com
Benzofuran-2-one derivative (Compound 9)Cellular Assay (SH-SY5Y cells)Reduces intracellular ROS, protects from catechol-induced death, boosts HO-1 expression mdpi.com

In Vitro Antimicrobial Efficacy

Derivatives of this compound are recognized for their broad-spectrum antimicrobial activities. semanticscholar.orgrsc.orgnih.gov The core coumarin structure fused with various heterocyclic systems like thiazoles, imidazoles, and pyrazoles often results in compounds with enhanced antimicrobial potency. researchgate.net

Coumarin derivatives have shown significant in vitro efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. nih.gov The antibacterial action is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Studies have reported potent activity against pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. researchgate.netnih.govresearchgate.net For example, specific coumarin-thiazole derivatives were found to be highly effective against S. aureus and multidrug-resistant K. pneumoniae, with MIC values of 8 and 16 μg/mL, respectively. researchgate.net Another study found that a 3-acetylcoumarin (B160212) derivative (3ACDT) was a good antimicrobial agent against S. aureus and P. aeruginosa. researchgate.net Furthermore, certain coumarin derivatives containing CF₃ and OH substituents demonstrated notable antibacterial activity against various food-poisoning bacteria. mdpi.com Some derivatives have also been shown to modulate antibiotic resistance, indicating their potential as antibiotic adjuvants. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Coumarin Derivatives
Compound/DerivativeBacterial StrainActivity (MIC)Source
Coumarin-thiazole derivative (5d)Staphylococcus aureus8 µg/mL researchgate.net
Coumarin-thiazole derivative (5f)Multidrug-resistant Klebsiella pneumoniae16 µg/mL researchgate.net
Coumarin derivative (3b)Bacillus cereus1.5 mM mdpi.com
Coumarin derivative (3b)Micrococcus luteus1.5 mM mdpi.com
Coumarin derivative (3b)Listeria monocytogenes1.5 mM mdpi.com
Coumarin derivative (3b)Staphylococcus aureus subsp. aureus1.5 mM mdpi.com
Coumarin derivative (C13)Staphylococcus aureus (ATCC 25923)≤256 µg/mL nih.gov
Coumarin derivative (C13)Escherichia coli (ATCC 25922)≤256 µg/mL nih.gov

The antifungal properties of coumarin derivatives are well-documented, with activity demonstrated against both human and plant pathogenic fungi. nih.gov The presence of specific substituents, such as halogens or hydroxyl groups at position 7, can significantly enhance their antifungal potency. nih.govcabidigitallibrary.org

In vitro studies have shown that these compounds can effectively inhibit the growth of fungi like Aspergillus species, Candida albicans, and various soil-borne plant pathogens. nih.govnih.govfrontiersin.org Halogenated coumarin derivatives have been reported to provide 100% inhibition of fungal growth for extended periods in vitro. nih.gov The derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was found to inhibit both mycelial growth and conidia germination in Aspergillus species. nih.gov The mechanism of action for some coumarins against C. albicans has been linked to the induction of apoptosis. frontiersin.org

Table 3: In Vitro Antifungal Activity of Selected Coumarin Derivatives
Compound/DerivativeFungal StrainActivity (MIC/MIC₈₀/Inhibition)Source
Halogenated coumarin derivativesMacrophomina phaseolina, Pythium spp.100% inhibition for > 3 weeks nih.gov
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus fumigatus, Aspergillus flavus16 µg/mL (MIC) nih.gov
Coumarin (1,2-benzopyrone)Candida albicans (SC5314)2.0 mg/mL (MIC) frontiersin.org
Benzopyrone derivative (5j)Trichophyton rubrum1.5 µg/mL (MIC₈₀) nih.gov
3-acetylcoumarin derivative (3ACDT)Candida albicansSignificant activity, comparable to itraconazole researchgate.net
Coumarin-1,2,4-triazole hybrid (2m)Fusarium culmorum31.25% growth inhibition tandfonline.com

Coumarins represent a privileged structure in the design of novel antiviral agents. nih.gov Both natural and synthetic derivatives have shown promise against a variety of viruses. eco-vector.com Research has explored their efficacy against viruses such as the Human Immunodeficiency Virus (HIV) and the infectious hematopoietic necrosis virus (IHNV). semanticscholar.orgnih.gov

Furanocoumarins, a subclass of coumarins, have been identified as potential anti-HIV agents. nih.gov Imperatorin, for example, inhibited HIV replication in H9 lymphocytes with an EC₅₀ value of less than 0.10 mg/ml, demonstrating a high therapeutic index. nih.gov Other studies have highlighted the potential of benzopyran-2-one derivatives to suppress key virulence factors of viruses like SARS-CoV-2. eco-vector.com

Table 4: In Vitro Antiviral Activity of Selected Coumarin Derivatives
Compound/DerivativeVirusCell LineActivity (EC₅₀)Source
ImperatorinHuman Immunodeficiency Virus (HIV)H9 lymphocytes<0.10 mg/mL nih.gov
Coumarin derivativesInfectious Hematopoietic Necrosis Virus (IHNV)Not specifiedAntiviral activity reported semanticscholar.org

The antiparasitic potential of coumarin derivatives has been investigated against a range of parasites, including protozoa and helminths. These studies reveal that chemical modification of the coumarin core can lead to potent antiparasitic agents.

For instance, quinolone-coumarin hybrids have been tested against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov Certain hybrids, such as QC1, QC3, and QC6, showed high selectivity indices (7.27, 13.43, and 8.23, respectively), indicating a greater effect on infected cells compared to healthy host cells. nih.gov Another study on a coumarin derivative, N11, demonstrated significant efficacy against the fish parasite Dactylogyrus intermedius, with EC₅₀ values of 3.31 µM at 24 hours and 1.94 µM at 48 hours. nih.gov Additionally, prenylated derivatives of p-coumaric acid have been evaluated for their activity against Leishmania amazonensis and Schistosoma mansoni, with one derivative showing IC₅₀ values of 45.92 µM and 64.25 µM, respectively. chemrxiv.org

Table 5: In Vitro Antiparasitic Activity of Selected Coumarin Derivatives
Compound/DerivativeParasiteActivity MetricValueSource
Quinolone-coumarin hybrid (QC3)Toxoplasma gondiiSelectivity Index (SI)13.43 nih.gov
Coumarin derivative (N11)Dactylogyrus intermediusEC₅₀ (24h)3.31 µM nih.gov
Coumarin derivative (N11)Dactylogyrus intermediusEC₅₀ (48h)1.94 µM nih.gov
Methyl 3,5-diprenyl-4-prenyloxycinnamate (Compound 7)Leishmania amazonensisIC₅₀45.92 µM chemrxiv.org
Methyl 3,5-diprenyl-4-prenyloxycinnamate (Compound 7)Schistosoma mansoniIC₅₀64.25 µM chemrxiv.org

In Vitro Anti-inflammatory Potential

Coumarins and their benzopyran-4-one derivatives are recognized for their significant anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and pro-inflammatory cytokines. jneonatalsurg.comnih.govmdpi.com

In vitro assays have demonstrated that these compounds can inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophage cell lines. nih.gov For example, coumarin was shown to effectively reduce the levels of these inflammatory mediators in RAW264.7 cells. nih.gov

Specific derivatives have shown selective inhibition of the COX-2 enzyme, an important target in anti-inflammatory drug development. jneonatalsurg.com A study on Schiff base-linked coumarin derivatives found that compounds 3b and 3e exhibited over 80% inhibition in albumin denaturation assays and were selective COX-2 inhibitors. jneonatalsurg.com Furthermore, certain imidazole-linked benzopyran-4-one derivatives have demonstrated significant anti-inflammatory activity, with IC₅₀ values comparable to the standard drug Diclofenac. bibliomed.orgresearchgate.net These compounds were also shown to inhibit TNF-α, a key cytokine in the inflammatory cascade. bibliomed.orgresearchgate.net

Table 6: In Vitro Anti-inflammatory Activity of Selected Coumarin and Benzopyran-4-one Derivatives
Compound/DerivativeAssay/TargetActivity/ResultSource
Schiff base-linked coumarin (3b, p-methoxy)Albumin denaturation>80% inhibition jneonatalsurg.com
Schiff base-linked coumarin (3e, p-hydroxy)Albumin denaturation / COX-2>80% inhibition / Selective COX-2 inhibition jneonatalsurg.com
CoumarinLPS-induced RAW264.7 cellsReduced production of PGE2, TNF-α, NO, IL-6, IL-1β nih.gov
Imidazole-linked benzopyran-4-one (7g)In vitro anti-inflammatory assayIC₅₀ = 17.52 bibliomed.orgresearchgate.net
Imidazole-linked benzopyran-4-one (7g)TNF-α ELISA based assayIC₅₀ = 13.5 bibliomed.orgresearchgate.net
EsculetinCOX-190% inhibition at 6.5 mM mdpi.com

Inflammatory Enzyme Inhibition (In Vitro)

The inhibition of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) is another critical target for anti-inflammatory drug discovery. The 4H-1-benzopyran-4-one scaffold has been explored for its potential to inhibit these enzymes.

Several benzopyran-4-one derivatives have been synthesized and evaluated for their ability to inhibit prostaglandin E(2) (PGE(2)) synthesis, which is a downstream effect of COX activity. nih.gov Additionally, molecular docking studies have shown that many of these compounds can effectively bind to the active site of the COX-2 enzyme. nih.gov

A study on novel chromone compounds as potential antioxidant COX-2 inhibitors investigated their interaction with the COX-2 enzyme through molecular docking and molecular dynamics simulations. The results indicated that certain derivatives could interact with key residues in the binding site of COX-2, which are crucial for its enzymatic activity. pusan.ac.kr

While specific IC50 values for this compound against COX or LOX enzymes are not available, the broader research on chromones suggests that this class of compounds has the potential for such inhibitory activity. The nature of the substituent at the 3-position is known to play a significant role in the biological activity of chromones.

Other In Vitro Biological Activities Reported

Beyond anti-inflammatory effects, derivatives of 3-substituted-4H-1-benzopyran-4-one have been investigated for a range of other in vitro biological activities.

Anticancer and Cytotoxic Activity: Several 3-formylchromone derivatives have been examined for their cytotoxic effects against various human tumor cell lines. nih.govresearchgate.net For instance, 6-fluoro, 6-chloro, and 6-chloro-7-methyl derivatives of 3-formylchromone demonstrated higher cytotoxicity than the unsubstituted parent compound. researchgate.net This suggests that substitutions on the benzopyran ring, in conjunction with the 3-formyl group, can enhance anticancer potential.

Antimicrobial and Other Activities: The chromone scaffold is also associated with antimicrobial properties. scienceopen.com Research on 3-formylchromone derivatives has revealed anti-Helicobacter pylori activity for some compounds, with 6,8-dichloro-3-formylchromone showing activity comparable to metronidazole. nih.gov Additionally, potent urease inhibitory activity was observed for 6,8-dibromo-3-formylchromone. nih.gov

Enzyme Inhibition: A series of 3-styrylchromone derivatives were synthesized and evaluated as inhibitors of monoamine oxidase (MAO-A and MAO-B). Many of these derivatives showed selective and potent inhibition of MAO-B. nih.govjosai.ac.jp Another study on 3-styrylchromone derivatives reported potent α-glucosidase inhibitory activity. nih.gov

These findings underscore the versatility of the 3-substituted chromone scaffold in exhibiting a wide array of biological activities in vitro.

Table 2: Other In Vitro Biological Activities of 3-Substituted Chromone Derivatives

Derivative Class Specific Compound Example Biological Activity Key Findings Reference
3-Formylchromones 6,8-Dichloro-3-formylchromone Anti-H. pylori Comparable activity to metronidazole. nih.gov
3-Formylchromones 6,8-Dibromo-3-formylchromone Urease Inhibition Potent inhibitory activity. nih.gov
3-Styrylchromones Compound with methoxy (B1213986) on chromone and chlorine on phenyl ring MAO-B Inhibition Potent inhibition with an IC50 of 2.2 nM. nih.govjosai.ac.jp
3-Styrylchromones Compound with a catechol moiety α-Glucosidase Inhibition Potent inhibition with an IC50 of 10 µM. nih.gov

Structure-Mechanism Relationships for In Vitro Biological Actions

The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on the benzopyran-4-one ring system. The substituent at the 3-position is particularly crucial for modulating activity.

The presence of an electron-withdrawing group at the 3-position, such as a formyl or acetyl group, can influence the reactivity and biological interactions of the molecule. The bromoacetyl group in this compound is a reactive electrophilic moiety. This α-haloketone functionality can potentially react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is a known mode of action for many enzyme inhibitors.

Structure-activity relationship (SAR) studies on various chromone derivatives have provided some general principles:

Substituents on the Benzene (B151609) Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions on the benzene ring of the chromone nucleus can significantly enhance anti-inflammatory activity. nih.gov For instance, in a series of amide derivatives of chromones, electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, were found to enhance the inhibition of nitric oxide production in vitro. nih.gov

The Role of the 3-Substituent: The nature of the substituent at the C-3 position is a key determinant of the biological activity profile. For example, the conversion of a 3-formyl group to a 3-styryl moiety has been shown to yield potent MAO-B inhibitors. nih.govjosai.ac.jp The introduction of an amide group at the 3-position has also been explored for anti-inflammatory effects. nih.gov

While direct SAR studies for 3-(bromoacetyl) substituted chromones are lacking, the high reactivity of the bromoacetyl group suggests that it could serve as a key pharmacophoric feature for covalent interaction with biological targets, potentially leading to potent inhibitory activity against inflammatory enzymes.

Medicinal Chemistry and Structure Activity Relationship Sar Studies on 3 Bromoacetyl 4h 1 Benzopyran 4 One Derivatives

Design Principles for Novel Analogues of 3-(Bromoacetyl)-4H-1-benzopyran-4-one

The design of new analogues based on a lead structure like this compound is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties to produce broadly comparable biological effects. nih.govnih.gov This strategy can be applied to various parts of the this compound structure to modulate its activity and properties.

For the bromoacetyl moiety, the carbonyl group is a key feature, influencing the reactivity of the adjacent carbon-bromine bond. A potential non-classical bioisosteric replacement for this ketone could be an aryl halide, a strategy that has been investigated for other pharmacophores to enhance inhibitory activity against certain enzymes. nih.gov Another approach could involve replacing the carbonyl with motifs like a 3,3-disubstituted oxetane, which can act as a polar mimic and improve properties such as solubility while maintaining a similar spatial arrangement.

The bromine atom itself, which functions as a leaving group in covalent interactions, can also be a subject of bioisosteric replacement. While direct substitution with other halogens is discussed in section 5.3.1, non-classical bioisosteres could also be considered. For instance, the ethynyl (B1212043) group has been explored as a potential bioisostere for halogens involved in halogen bonding, as its electronic and spatial properties can mimic those of a halogen atom. nih.gov In a study on 2-phenoxy-chromone derivatives, the replacement of a phenol (B47542) with a 3-fluorothiophenol, a successful bioisosteric switch, resulted in a compound with prominent anti-inflammatory effects.

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the key pharmacophoric features of the original lead, often leading to improved properties or new intellectual property. This involves replacing the central molecular core—in this case, the 4H-1-benzopyran-4-one scaffold—with a different heterocyclic system.

A pertinent example of this strategy was demonstrated in the discovery of inhibitors for Bromodomain-containing protein 4 (BRD4). In this research, a scaffold hopping approach was successfully used to replace a quinazolin-4-one core with a chromen-4-one (4H-1-benzopyran-4-one) scaffold. This led to the discovery of a new class of potent, selective, and orally bioavailable BRD4 inhibitors. This successful hop validates the chromone (B188151) ring as a bio-equivalent to other fused heterocyclic systems, suggesting that derivatives of this compound could be designed by replacing the core with scaffolds like quinazolinones, benzoxazinones, or other privileged bicyclic systems, while retaining the essential 3-bromoacetyl pharmacophore responsible for covalent modification. The goal is to maintain the three-dimensional orientation of key interaction points while altering the core to optimize properties like solubility, metabolic stability, or target selectivity.

Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The 4H-1-benzopyran-4-one scaffold is an ideal starting point for FBDD due to its status as a privileged structure with favorable drug-like properties. mdpi.com

In the context of FBDD, the this compound molecule can be viewed in two ways:

As a complete fragment: The entire molecule, while potentially larger than a typical fragment, could be identified in a screen for covalent inhibitors due to the reactive bromoacetyl group.

As a product of fragment evolution: A simpler, non-reactive chromone fragment could be identified as an initial hit. The subsequent optimization process, known as fragment growing, would involve adding substituents to explore vectors into the target's binding site. The addition of the bromoacetyl group at the 3-position would be a deliberate design choice to introduce a reactive "warhead," transforming a reversible binder into a targeted covalent inhibitor. This strategy leverages the initial binding affinity of the chromone core to position the reactive moiety for a specific covalent interaction, which can lead to enhanced potency and prolonged duration of action.

Elucidation of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. Based on various SAR studies of substituted chromone derivatives, a general pharmacophore model can be proposed.

Studies have shown that the type, number, and position of substituents on the chromone core are critical for determining biological activity. mdpi.com For instance, in a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. In another study of chromones targeting superoxide (B77818) anion generation, a methoxy (B1213986) group at position 7 and a hydrogen bond donor on a 2-position phenyl ring substituent were shown to significantly enhance inhibitory effects.

A proposed pharmacophore model for antitumor 3-(substituted amino)chromones identified several key features: three hydrophobic points, four hydrogen bond acceptor (HBA) points, and one hydrogen bond donor (HBD) point. For this compound derivatives, the key pharmacophoric features would likely include:

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a large hydrophobic surface for van der Waals or π-π stacking interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor.

Electrophilic Center (Covalent Warhead): The acetyl carbon attached to the bromine atom is highly electrophilic and is the key feature for forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in a target protein.

Modulating Substituents: Substitutions on the benzene ring (positions 5, 6, 7, and 8) can act as additional points for hydrogen bonding, hydrophobic interactions, or steric influence, fine-tuning the molecule's affinity and selectivity.

The table below summarizes key SAR findings for the 4H-1-benzopyran-4-one scaffold from various studies.

Position of SubstitutionSubstituent TypeImpact on Biological Activity
Position 2 Phenyl ring with H-bond donorEnhanced anti-inflammatory activity
Position 3 BromoacetylActs as a reactive electrophile for covalent inhibition
Position 5 4-BromobenzyloxyImportant for ABCG2 inhibition
Position 7 Methoxy groupEnhanced anti-inflammatory activity

Impact of Substituents on the Bromoacetyl Moiety on In Vitro Activity

The bromoacetyl group is a classic α-haloketone, a class of reactive moieties frequently used to design targeted covalent inhibitors. The nature of the halogen atom is a critical determinant of the chemical reactivity of this "warhead" and, consequently, its biological activity.

The primary mechanism by which a 3-(haloacetyl)-4H-1-benzopyran-4-one derivative is expected to exert its biological effect is through the alkylation of a nucleophilic amino acid residue on its protein target. In this reaction, the halogen acts as a leaving group. The reactivity of the haloacetyl group is directly related to the stability of the halide anion and the strength of the carbon-halogen bond.

The general order of reactivity for alkyl halides is I > Br > Cl > F. This trend is governed by two main factors:

Bond Strength: The Carbon-Iodine bond is the weakest and longest among the halogens, making it the easiest to break.

Leaving Group Ability: The iodide ion (I⁻) is the best leaving group because it is the largest and most polarizable, allowing it to stabilize the negative charge most effectively.

This difference in chemical reactivity has significant implications for in vitro activity. A more reactive derivative (e.g., iodoacetyl) would be expected to alkylate its target more rapidly, which could translate to higher potency (a lower IC₅₀ value). However, increased reactivity can also lead to a decrease in selectivity, as the compound may react more readily with off-target nucleophiles, potentially causing toxicity. Conversely, a less reactive derivative (e.g., chloroacetyl) might show lower potency but could exhibit higher selectivity for the intended target, as the binding energy from the non-covalent interactions of the chromone scaffold would play a larger role in driving the reaction.

Halo Group (X) in -COCH₂XC-X Bond Energy (kJ/mol, approx.)Leaving Group AbilityExpected ReactivityPotential Impact on In Vitro Activity
Fluoro (F) ~485PoorVery LowLikely inactive as a covalent inhibitor
Chloro (Cl) ~340ModerateModerateModerate potency, potentially higher selectivity
Bromo (Br) ~285GoodHighHigh potency, balanced reactivity/selectivity
Iodo (I) ~210ExcellentVery HighHighest potency, potentially lower selectivity

Linker Modifications

The bromoacetyl group at the 3-position of the benzopyranone ring is a highly reactive electrophilic site, making it an ideal point for linker modifications. This reactivity has been extensively utilized to synthesize a wide array of derivatives by introducing different nucleophiles, effectively creating a "linker" between the benzopyranone core and another chemical moiety. These modifications can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile.

For instance, the reaction of 3-(bromoacetyl)-2H-chromen-2-one with various nucleophiles leads to the formation of new heterocyclic compounds. The synthesis of thiophene, thiazole (B1198619), pyrazole (B372694), pyran, and pyridine (B92270) derivatives incorporating the coumarin (B35378) moiety has been explored with the aim of discovering new anticancer agents. connectjournals.com The introduction of these different heterocyclic rings through the acetyl linker can lead to varied biological activities, highlighting the importance of the nature of the linked moiety.

One study detailed the synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one by reacting 3-(2-bromoacetyl)-2H-chromen-2-one with urea. This derivative was then further modified by reacting it with various substituted aldehydes to yield a series of Schiff bases. nih.gov The evaluation of these compounds for their antiproliferative activity revealed that the nature of the substituent on the benzylideneamino group played a crucial role in their cytotoxic effects. For example, certain substitutions on the phenyl ring of the benzylideneamino moiety led to enhanced activity against specific cancer cell lines. nih.gov

The table below illustrates how modifications at the bromoacetyl group to introduce different linkers and terminal groups can influence the anticancer activity of the parent compound.

Compound IDLinker ModificationTerminal GroupAnticancer Activity (IC50, µM) - HCT116Anticancer Activity (IC50, µM) - MCF7
Parent -CH2Br---
Derivative A -CH2-N-Oxazole-NH2>100>100
Derivative B -CH2-N=CH-Oxazole-N=CH-Ph85.380.2
Derivative C -CH2-N=CH-Oxazole-N=CH-(4-Cl-Ph)71.874.1
Derivative D -CH2-N=CH-Oxazole-N=CH-(4-NO2-Ph)75.278.5

Data is illustrative and compiled from findings on similar derivative series. nih.gov

Influence of Substituents on the Benzopyranone Ring on In Vitro SAR

The benzopyranone ring system is a common scaffold in many biologically active compounds. Modifications to this core structure, including the introduction of various substituents on both the phenyl and pyranone rings, can have a profound impact on the in vitro structure-activity relationship (SAR).

Position and Nature of Substituents on Phenyl Ring

In a study of 3-(coumarin-3-yl)-acrolein derivatives, which are structurally related to 3-acetylcoumarins, the influence of substituents on the coumarin nucleus was investigated. nih.gov The introduction of a 7-hydroxyl group to the parent compound, which initially showed significant antiproliferative activity, resulted in a derivative with no activity against several cancer cell lines. nih.gov This highlights the sensitivity of the biological activity to even small structural changes on the phenyl ring.

Further exploration of substitutions at the C-6 and C-7 positions of the coumarin nucleus in this series revealed that different groups had varied effects on the antiproliferative activity against a panel of cancer cell lines. The data suggested that the electronic and steric properties of the substituents at these positions are crucial for cytotoxic potency. nih.gov

The following table provides a summary of how different substituents on the phenyl ring of a coumarin scaffold can affect anticancer activity.

Compound IDPhenyl Ring SubstituentPositionAnticancer Activity (IC50, µM) - A549Anticancer Activity (IC50, µM) - KB
Scaffold A H-1.251.98
Scaffold B 7-OH7>50>50
Scaffold C 6-Br60.701.25
Scaffold D 6-Cl, 7-OCH2CH2Cl6, 70.3914.82

Data is illustrative and based on findings for 3-(coumarin-3-yl)-acrolein derivatives. nih.gov

These findings emphasize that the strategic placement of specific substituents on the phenyl ring is a key strategy for optimizing the anticancer activity of benzopyranone-based compounds.

Modifications of the Pyranone Ring

While modifications of the phenyl ring and the 3-position substituent are common, alterations to the pyranone ring itself are less explored but can also significantly impact biological activity. The lactone functionality of the pyranone ring is a key feature of the coumarin scaffold and is often essential for its biological effects.

Synthetic strategies have been developed to create fused heterocyclic systems by building upon the pyranone ring. For example, starting from 3-acetylcoumarin (B160212), a variety of coumarin analogues bearing 4H-pyran and 1,4-dihydropyridine (B1200194) rings at position 3 have been synthesized. nih.gov Although this does not directly modify the original pyranone ring, it demonstrates how the reactivity of substituents attached to it can be used to introduce complex heterocyclic systems that can interact with biological targets in novel ways. The cytotoxic evaluation of these compounds revealed that several derivatives exhibited potent inhibition of cancer cell lines, with one compound showing an IC50 value of 18 nM against a breast cancer cell line. nih.gov This suggests that expanding the heterocyclic system from the pyranone ring can be a fruitful approach for developing potent anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing costs.

Development of Predictive Models

The development of predictive QSAR models for coumarin and benzopyranone derivatives has been a focus of numerous studies. These models are typically built using a dataset of compounds with known biological activities, from which molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

For instance, a 2D-QSAR study was conducted on a series of coumarin derivatives to identify descriptors related to their anticancer activity. bohrium.com The developed model for the HepG-2 cell line showed a good correlation between the CDK inhibitory activity and descriptors such as the dipole moment and the number of hydrogen bond donors. bohrium.comresearchgate.net This suggests that these properties are important for the anticancer activity of these coumarin derivatives.

In another study, 3D-QSAR models were developed for a series of benzopyran derivatives as selective COX-2 inhibitors. nih.gov The models incorporated steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields. The results indicated that steric and hydrophobic features played a significant role in determining the biological activity. nih.gov

The general steps involved in developing a QSAR model include:

Data Set Selection: A set of compounds with a wide range of biological activities is chosen.

Molecular Descriptor Calculation: A variety of descriptors representing the physicochemical properties of the molecules are calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. ingentaconnect.com

Model Validation: The predictive power of the model is rigorously tested.

Validation of QSAR Models

The validation of a QSAR model is a crucial step to ensure its reliability and predictive power. A robust model should be able to accurately predict the activity of compounds that were not used in its development.

Internal validation techniques, such as leave-one-out cross-validation (q²), are commonly used to assess the internal consistency of the model. ingentaconnect.com A high q² value indicates that the model is robust and not over-fitted to the training data.

External validation is considered the most stringent test of a model's predictive ability. This involves using the developed QSAR model to predict the activity of an external set of compounds (test set) that were not used in the model's creation. The predictive r² (pred_r²) is a common metric used to evaluate the performance of the model on the external test set. A high pred_r² value indicates good predictive power. ingentaconnect.com

For example, in a QSAR study on coumarin derivatives as TNF-α inhibitors, the best PCR model had a pred_r² of 0.654, indicating acceptable predictive potential. ingentaconnect.com Similarly, in a study of benzopyran derivatives as P-glycoprotein inhibitors, the final QSAR model was validated using an external test set of dihydrobenzopyrans and tetrahydroquinolines, with the residuals being less than one log unit from their experimental inhibitory potencies. nih.gov

The applicability domain of a QSAR model is also an important concept. It defines the chemical space for which the model is expected to make reliable predictions. The Leverage method is one technique used to determine the applicability domain of a QSAR model. bohrium.comresearchgate.net

By developing and validating robust QSAR models, researchers can gain valuable insights into the structural requirements for biological activity and rationally design new, more potent this compound derivatives.

Lead Optimization Strategies Based on In Vitro SAR Data

Lead optimization is a critical phase in the drug discovery process, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound through systematic chemical modifications. For derivatives of this compound, lead optimization strategies are primarily informed by in vitro SAR data, which elucidates the impact of structural changes on biological activity. These studies typically involve the synthesis of a library of analogs with modifications at various positions of the parent molecule and their subsequent evaluation in relevant biological assays, such as cytotoxicity assays against cancer cell lines.

Detailed research findings have highlighted several key areas of the this compound scaffold that are amenable to modification for the purpose of optimizing biological activity. These include substitutions on the benzopyranone ring system and alterations to the 3-position substituent.

One of the key strategies in the lead optimization of this scaffold involves the introduction of various substituents on the aromatic ring of the benzopyran-4-one nucleus. Studies on related 3-substituted benzopyran-4-one derivatives have provided valuable insights. For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly influence the cytotoxic profile of these compounds. Research on benzopyran-4-one-isoxazole hybrids has shown that substitutions on the benzopyran-4-one moiety can modulate anticancer activity. Specifically, the introduction of a methoxy group at the 5, 6, or 7-position was found to slightly decrease the activity compared to the unsubstituted analog. mdpi.com This suggests that for this particular series, an unsubstituted aromatic ring is preferred for higher selectivity and cytotoxicity against the tested cancer cell lines. mdpi.com

Another important avenue for lead optimization is the modification of the substituent at the 3-position of the 4H-1-benzopyran-4-one ring. While the bromoacetyl group provides a reactive handle for covalent modification of biological targets, its high reactivity can also lead to non-specific binding and potential toxicity. Therefore, strategies often involve replacing the bromoacetyl moiety with other functional groups to fine-tune reactivity and improve the therapeutic index.

For instance, in a study focused on developing anti-Trypanosoma brucei agents from chromen-4-one derivatives, modifications of a hydroxyl group at the 3-position were explored. researchgate.net It was found that converting the hydroxyl group to an ester, particularly a pivaloyl ester, resulted in significant activity and a good selectivity index. researchgate.net While this study was not on a 3-bromoacetyl derivative, it highlights the importance of the 3-position for biological activity and suggests that ester and other acyl groups can be well-tolerated and even beneficial.

The following interactive data table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how substitutions on the benzopyranone ring could influence in vitro anticancer activity against a generic cancer cell line. This data is representative of the types of findings that guide lead optimization.

Compound IDR1R2R3R4IC50 (µM)
1HHHH5.2
2OCH3HHH8.1
3HOCH3HH7.5
4HHOCH3H6.9
5HHHCl4.8
6HClHH4.5

Note: The data in this table is illustrative and intended to demonstrate SAR principles. IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth in vitro.

From this hypothetical data, several SAR trends can be deduced:

Unsubstituted Ring: The parent compound with no substitutions on the benzopyranone ring (Compound 1) displays moderate activity.

Effect of Methoxy Groups: The introduction of a methoxy group at any position (Compounds 2, 3, and 4) appears to decrease the anticancer activity, with the most significant reduction observed with substitution at the 5-position. This aligns with findings from studies on related benzopyran-4-one hybrids. mdpi.com

Effect of Chloro Groups: The presence of a chloro group (Compounds 5 and 6) seems to enhance the cytotoxic activity, suggesting that electron-withdrawing groups at these positions might be favorable for this particular scaffold.

Theoretical and Computational Investigations of 3 Bromoacetyl 4h 1 Benzopyran 4 One and Its Interactions

Quantum Chemical Characterization

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 3-(bromoacetyl)-4H-1-benzopyran-4-one.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the benzopyran-4-one core, which features a delocalized π-electron system. This core structure is comprised of a benzene (B151609) ring fused to a pyran-4-one ring. The presence of the bromoacetyl group at the 3-position introduces a reactive electrophilic center. The electron-withdrawing nature of the carbonyl and bromo groups influences the electron density distribution across the entire molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. chemistrysteps.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

ParameterDescriptionSignificance
HOMOHighest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons.
LUMOLowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound would likely show negative potential (red and yellow regions) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and, significantly, the carbon atom of the bromoacetyl group, highlighting its electrophilic character and proneness to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the bromoacetyl group allows for different spatial orientations, giving rise to various conformers. A review on the closely related 3-(bromoacetyl)coumarins has identified two primary conformers: S-cis and S-trans. nih.gov These conformers arise from the rotation around the single bond connecting the bromoacetyl group to the benzopyran ring. The relative energies of these conformers would dictate their population at a given temperature. A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle of the bromoacetyl group to identify the most stable conformers and the energy barriers between them.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rsc.org

Target Identification and Prioritization

While no specific molecular docking studies have been published for this compound, the broader class of chromone (B188151) derivatives has been investigated against a variety of biological targets. This information can be used to prioritize potential targets for this specific compound.

Based on studies of related chromone derivatives, potential protein targets for this compound could include:

Enzymes involved in metabolic diseases: Chromone derivatives have been explored as inhibitors of enzymes such as insulin-degrading enzyme (IDE) and aldose reductase 2 (ALR2), which are implicated in diabetes. nih.gov

Viral proteins: The main protease (Mpro) of SARS-CoV-2 has been identified as a target for some chromone-based compounds. nih.gov

Kinases: Various protein kinases, which are often dysregulated in cancer, are known targets for benzopyran-4-one derivatives. nih.gov

The reactive bromoacetyl group of this compound makes it a candidate for acting as a covalent inhibitor, forming a permanent bond with a nucleophilic residue (such as cysteine or histidine) in the active site of a target protein. This covalent inhibition mechanism can lead to high potency and prolonged duration of action.

Potential Target ClassExamplesTherapeutic Area
Metabolic EnzymesInsulin-degrading enzyme (IDE), Aldose reductase 2 (ALR2)Diabetes
Viral ProteasesSARS-CoV-2 Main Protease (Mpro)Antiviral
Protein KinasesSrc kinase, PI3KAnticancer

In-depth Computational Analysis of this compound: A Search for Theoretical and Interaction Studies

Despite extensive searches of scientific literature and chemical databases, detailed theoretical and computational investigations focusing specifically on the chemical compound this compound are not publicly available. The requested in-depth analysis of its ligand-protein interactions, binding mode predictions, molecular dynamics simulations, and cheminformatics approaches, as outlined in the proposed article structure, could not be completed due to a lack of specific research on this particular molecule.

While the broader class of benzopyran-4-ones and related heterocyclic compounds are subjects of considerable interest in medicinal chemistry and materials science, specific computational studies on the 3-(bromoacetyl) substituted variant are conspicuously absent from the current body of published research.

General computational methodologies exist for each of the requested sections:

Ligand-Protein Interaction Profiling: This typically involves techniques like molecular docking to predict the binding affinity and orientation of a ligand within the active site of a target protein.

Binding Mode Prediction and Validation: Computational predictions from docking are often validated through more rigorous methods like molecular dynamics simulations or compared with experimental data from techniques such as X-ray crystallography.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability, conformational changes, and the influence of solvent.

Cheminformatics Approaches: These methods use computational tools to analyze chemical data, predict properties (like ADMET—absorption, distribution, metabolism, excretion, and toxicity), and identify structure-activity relationships (QSAR).

However, the application of these powerful computational tools to "this compound" has not been documented in the accessible scientific literature. Research in this area tends to focus on derivatives with demonstrated biological activity or other properties of interest, and it appears this specific compound has not yet been a focus of such detailed in-silico investigation.

It is important to distinguish "this compound" from the more extensively studied "3-(bromoacetyl)coumarin." While structurally related, coumarins are 2H-1-benzopyran-2-ones and exhibit different chemical and biological profiles.

Consequently, the creation of a scientifically accurate and thorough article adhering to the specified detailed outline for "this compound" is not feasible at this time. Further experimental and computational research would be required to generate the data necessary to populate the requested sections.

Cheminformatics Approaches

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) is a computational technique used extensively in the early phases of drug discovery to identify new molecules that are likely to be active against a specific biological target. oxfordglobal.com This method is particularly valuable when the three-dimensional structure of the target protein is unknown. dergipark.org.trmdpi.com The fundamental premise of LBVS is the "similar property principle," which posits that molecules with similar structures are likely to exhibit similar biological activities. nih.gov

In the context of this compound, this compound can serve as a reference or query molecule. Its known chemical features are used to search large databases containing millions of compounds to find structurally analogous molecules. nih.goveurofinsdiscovery.com The screening process filters these vast libraries to a manageable number of candidates for further experimental testing. wikipedia.org

The workflow for a hypothetical ligand-based virtual screening campaign using this compound as a query would involve:

Query Definition : The 2D and 3D structural features of this compound are encoded into a digital format. This includes calculating various molecular descriptors that quantify its physicochemical properties.

Database Searching : A computational search is performed against a large compound library. The algorithm compares the descriptors of the query molecule with those of every molecule in the database.

Similarity Measurement : The similarity between the query and database compounds is calculated using various metrics, such as Tanimoto coefficients, which are based on molecular fingerprints (bit-strings representing structural features). nih.gov

Hit Selection : Compounds that exceed a predefined similarity threshold are selected as "hits." These hits are considered promising candidates for exhibiting biological activities similar to those of derivatives synthesized from the parent compound.

Table 1: Illustrative Structural Descriptors for Ligand-Based Virtual Screening

This interactive table outlines key molecular descriptors of this compound that would be used as a basis for a similarity search in a virtual screening workflow.

Descriptor TypeFeature of this compoundValue/PresenceRole in Similarity Search
2D Property Molecular Weight267.08 g/mol Filters for molecules in a similar size range.
2D Property Hydrogen Bond Acceptors3 (two carbonyl oxygens, one ether oxygen)Identifies compounds with similar potential for hydrogen bonding.
2D Property Hydrogen Bond Donors0Filters out molecules with hydrogen bond donor groups.
2D Property Aromatic Rings1Selects for compounds containing a similar aromatic core.
3D Property Molecular ShapeFused ring system with a flexible side chainSearches for molecules with a comparable three-dimensional shape.
Physicochemical LogP (Octanol-Water Partition Coefficient)~2.1 (Predicted)Identifies compounds with similar lipophilicity.

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling is another cornerstone of computer-aided drug design that abstracts the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a response. nih.gov A pharmacophore model is not a real molecule but rather a 3D arrangement of features like hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and charged groups. computabio.comresearchgate.net

This technique can be approached from two angles:

Ligand-Based : When the target structure is unknown, a pharmacophore model can be generated by superimposing a set of known active molecules and extracting their common chemical features. dergipark.org.trcolumbiaiop.ac.in

Structure-Based : If the 3D structure of the target protein is available, the key interaction points between the target and a known ligand can be directly mapped to create a pharmacophore. dergipark.org.tr

For this compound, a ligand-based pharmacophore model could be developed using it and its known active derivatives. The key features of its structure—the benzopyran core, the carbonyl groups, and the bromoacetyl moiety—are crucial determinants of its interactions.

Ligand superposition is an integral part of this process, where flexible molecules are conformationally adjusted and spatially aligned to maximize the overlap of their common pharmacophoric features. nih.gov This alignment helps in understanding the shared structural requirements for biological activity.

Table 2: Hypothetical Pharmacophore Model for this compound

This table details the potential pharmacophoric features identified from the chemical structure of this compound, which would form the basis of a 3D query for virtual screening or de novo design.

Feature TypeDescriptionNumber of FeaturesPotential Role in Molecular Interaction
Aromatic Ring (AR) The benzene ring of the benzopyran system.1Engages in π-π stacking or hydrophobic interactions with the target.
Hydrogen Bond Acceptor (HBA) The oxygen atom of the pyranone carbonyl group (C=O at position 4).1Forms hydrogen bonds with donor groups on the biological target.
Hydrogen Bond Acceptor (HBA) The oxygen atom of the acetyl carbonyl group.1Forms hydrogen bonds with donor groups on the biological target.
Hydrophobic (HY) The fused benzopyran ring system.1Occupies a hydrophobic pocket within the target's binding site.
Electrophilic Center The carbon atom attached to the bromine.1Can form a covalent bond with nucleophilic residues (e.g., cysteine) in a target protein, acting as an irreversible inhibitor.

Prediction of In Vitro Biological Activity Using Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activity of new or untested chemical compounds. nih.govresearchgate.net QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their experimentally determined biological activity. mdpi.com

To develop a QSAR model for derivatives of this compound, a "training set" of compounds is required. This set would consist of several analogues synthesized from the parent molecule, for which a specific in vitro biological activity (e.g., enzyme inhibition, antiproliferative effects) has been measured.

The process involves these key steps:

Data Collection : A dataset of derivatives of this compound is compiled, along with their measured in vitro activities (e.g., IC₅₀ values).

Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors (quantifying electronic, steric, hydrophobic, and topological properties) is calculated. researchgate.net

Model Building : Statistical methods or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in building the model. mdpi.com

Once a validated QSAR model is established, it can be used to predict the in vitro activity of newly designed, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving significant time and resources. nih.gov Computational tools can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further guiding the design of promising drug candidates. tandfonline.com

Table 3: Illustrative QSAR Prediction for Hypothetical Derivatives

This interactive table provides a hypothetical example of how a QSAR model could predict the in vitro inhibitory activity (IC₅₀) of new derivatives of this compound based on their structural modifications. Lower predicted IC₅₀ values indicate higher predicted potency.

Compound IDModification on Benzene RingKey Descriptor Value (e.g., Electronic Effect)Predicted IC₅₀ (µM)
Parent -H (unsubstituted)0.0015.2
Derivative 1 -Cl (6-position)+0.239.8
Derivative 2 -OCH₃ (7-position)-0.2725.5
Derivative 3 -NO₂ (6-position)+0.785.1
Derivative 4 -CH₃ (7-position)-0.1718.9

Emerging Research Directions and Future Perspectives for 3 Bromoacetyl 4h 1 Benzopyran 4 One

Novel Synthetic Methodologies and Automation

The synthesis of 3-substituted benzopyran-4-ones often involves multi-step procedures. Established methods include the Vilsmeier-Haack reaction on ortho-hydroxy acetophenones to yield 3-formylchromones, which can then be further modified. nih.gov For 3-(Bromoacetyl)-4H-1-benzopyran-4-one, a plausible synthetic route involves the Friedel-Crafts acylation of a suitable precursor or the bromination of 3-acetyl-4H-1-benzopyran-4-one.

Future research is likely to focus on developing more efficient, high-yield, and environmentally benign synthetic routes. The integration of automated synthesis platforms and flow chemistry could represent a significant advance. Flow chemistry, where reactions are run in continuous streams through reactors, offers precise control over reaction parameters, improved safety for handling hazardous reagents, and potential for streamlined purification. An automated, multi-step flow synthesis could enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Traditional vs. Prospective Automated Synthesis

Feature Traditional Batch Synthesis Automated Flow Synthesis (Prospective)
Reaction Scale Milligram to gram Microgram to kilogram
Control Manual control of temperature, time Precise, automated control of all parameters
Safety Higher risk with hazardous reagents Enhanced safety, smaller reagent volumes at any time
Efficiency Step-wise, with manual workup Continuous, integrated workup and purification
Library Generation Time-consuming and laborious Rapid and efficient

Exploration of Untapped In Vitro Biological Targets

The benzopyran-4-one (chromone) scaffold is recognized as a "privileged structure" in drug discovery, known to interact with a wide array of biological targets, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. nih.govijbpas.com The key feature of this compound is its bromoacetyl group, a well-known electrophile or "warhead" capable of covalent modification of proteins. nih.gov

This positions the compound as a prime candidate for targeting enzymes that utilize a nucleophilic cysteine residue in their catalytic mechanism. While many covalent inhibitors target kinases, a vast number of other enzyme classes remain relatively untapped by this modality. Future research should explore the inhibitory potential of this compound against targets such as:

Deubiquitinating enzymes (DUBs): These cysteine proteases are crucial regulators of protein stability and are implicated in cancer and neurodegenerative diseases.

Protein Tyrosine Phosphatases (PTPs): This family of enzymes plays a critical role in cell signaling, and their aberrant activity is linked to numerous diseases.

Cysteine Proteases: Beyond DUBs, families like caspases and cathepsins are key players in apoptosis and other cellular processes and represent viable targets.

The inherent reactivity of the bromoacetyl group suggests it could serve as a starting point for developing potent and selective inhibitors against these untapped target classes. nih.gov

Advanced Computational Techniques in Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process. nih.gov For this compound, these techniques can be leveraged to predict its biological activity, guide medicinal chemistry efforts, and elucidate its mechanism of action at an atomic level.

Covalent Docking: Specialized molecular docking algorithms can model the covalent bond formation between the bromoacetyl group and a target cysteine residue within a protein's binding site. researchgate.net This can be used to screen virtual libraries of proteins to identify potential targets and to predict the binding orientation of the inhibitor.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the covalent complex and to understand how the inhibitor binding might alter the protein's conformation and dynamics. nih.gov

Virtual Screening: A library of compounds based on the this compound scaffold could be virtually screened against the structures of known biological targets to prioritize the synthesis and testing of the most promising candidates. wjarr.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the discovery process. nih.gov

Table 2: Application of Computational Techniques

Technique Purpose for this compound Potential Outcome
Covalent Docking Predict binding to cysteine-containing proteins Prioritized list of potential biological targets
MD Simulations Assess stability of the covalent drug-target complex Insight into mechanism of inhibition
Virtual Screening Identify novel targets from structural databases Discovery of new therapeutic applications
ADMET Prediction Evaluate drug-likeness and potential toxicity Early-stage risk assessment and optimization

Development of Chemical Probes and Tools

A potent and selective inhibitor can be an invaluable chemical probe for studying the biological function of its target protein. nih.gov If this compound or an optimized analogue is found to selectively inhibit a specific enzyme, it could be utilized as a tool to interrogate complex biological pathways.

Its covalent nature is particularly advantageous for applications like Activity-Based Protein Profiling (ABPP). In an ABPP experiment, a version of the probe tagged with a reporter group (like a fluorophore or biotin) is used to label its target enzyme within a complex biological sample (e.g., cell lysate or living cells). This allows for the direct identification and quantification of the target enzyme's activity, providing a powerful method for target validation and biomarker discovery. The development of such probes derived from this scaffold is a promising future direction.

Integration with High-Throughput Screening (HTS) In Vitro Data

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a biological target. bmglabtech.comnih.gov Future research on this compound would greatly benefit from its inclusion in HTS campaigns.

A potential strategy involves screening a diverse library of electrophilic compounds, including the title compound and its derivatives, against a panel of disease-relevant cysteine-containing proteins. nyu.edu The HTS data would rapidly identify "hits"—compounds that show activity against a specific target. enamine.net This information is crucial for:

Hit Identification: Discovering initial starting points for a drug discovery program.

Structure-Activity Relationship (SAR): The screening data, when combined with the chemical structures of the tested compounds, provides initial SAR insights that guide the optimization of hit compounds.

Selectivity Profiling: Screening against a broad panel of proteins can reveal the selectivity profile of the compound, identifying potential off-targets early in the process.

The integration of HTS data with the computational approaches described in section 7.3 can create a powerful feedback loop, where experimental results inform and refine computational models, leading to a more efficient discovery cycle. pharmaron.com

Multi-Targeting Approaches in In Vitro Drug Design

The traditional "one molecule, one target" paradigm of drug discovery is being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. nih.gov This has led to the rise of multi-target drug design, which aims to create single molecules that can modulate several disease-relevant targets simultaneously.

The benzopyran-4-one scaffold is considered "privileged" precisely because it provides a versatile framework for interacting with multiple biological targets. researchgate.net Future drug design efforts could create hybrid molecules that combine the covalent-inhibiting properties of the 3-(bromoacetyl) group with other pharmacophores. For example, one could design a molecule where the this compound core covalently inhibits one target, while a different part of the molecule, connected via a linker, non-covalently binds to a second target. nih.gov This strategy could lead to synergistic therapeutic effects or help overcome drug resistance mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Bromoacetyl)-4H-1-benzopyran-4-one?

  • The bromoacetyl group at position 3 can be introduced via electrophilic substitution or acylation reactions. A common approach involves reacting 4H-1-benzopyran-4-one (chromone) with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization of reaction time and temperature is critical to avoid over-bromination or decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Structural validation should include 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):

  • 1H^1H-NMR identifies proton environments (e.g., downfield shifts for the bromoacetyl carbonyl proton at ~10–12 ppm).
  • 13C^{13}C-NMR confirms the bromoacetyl carbon (~170–180 ppm) and chromone backbone.
    • Infrared Spectroscopy (IR):
  • Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~600–800 cm1^{-1} (C-Br stretch).
    • X-ray Crystallography:
  • Resolves ambiguities in regiochemistry and confirms the planar chromone structure (e.g., as demonstrated in related brominated chromones) .

Q. How should researchers handle stability challenges during storage?

  • The bromoacetyl group is sensitive to hydrolysis and photodegradation. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Use desiccants to mitigate moisture. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., overlapping NMR peaks)?

  • Apply 2D-NMR techniques (COSY, HSQC, HMBC) to assign overlapping proton and carbon signals. For example, HMBC correlations between the bromoacetyl carbonyl carbon and adjacent chromone protons can confirm substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data if crystalline samples are obtainable .

Q. What role does the bromoacetyl group play in cross-coupling reactions for functionalization?

  • The bromine atom serves as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids to synthesize biaryl derivatives. For example, palladium-catalyzed reactions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) at 80–100°C yield substituted chromones with extended π-systems. Kinetic studies suggest optimizing ligand ratios to suppress homocoupling byproducts .

Q. How can HPLC conditions be optimized to quantify this compound in complex mixtures?

  • Use a C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Start at 20% B, ramp to 80% B over 15 minutes, and hold for 5 minutes. Detection at 280 nm provides sensitivity >90% for chromone derivatives. Validate with spiked recovery experiments (RSD < 2%) .

Q. What are the implications of steric hindrance from the bromoacetyl group in kinase inhibition studies?

  • The bromoacetyl moiety can act as an electrophilic warhead, covalently binding to cysteine residues in kinase active sites (e.g., analogous to LY294002, a chromone-based PI3K inhibitor). Molecular docking simulations should assess steric compatibility with target pockets. Compare IC₅₀ values against non-brominated analogs to evaluate potency trade-offs .

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